N-(4-methylbenzyl)-N'-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}ethanediamide
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Overview
Description
N-{2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}-N’-[(4-METHYLPHENYL)METHYL]ETHANEDIAMIDE is a complex organic compound that features a piperazine ring substituted with benzenesulfonyl and a methylene bridge connecting to a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}-N’-[(4-METHYLPHENYL)METHYL]ETHANEDIAMIDE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with Benzenesulfonyl Group: The piperazine ring is then substituted with a benzenesulfonyl group using sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Methylene Bridge: The methylene bridge is introduced via a nucleophilic substitution reaction, where the piperazine derivative reacts with a suitable alkylating agent.
Final Coupling with Methylphenyl Group: The final step involves coupling the intermediate with a methylphenyl group, often through a reductive amination reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}-N’-[(4-METHYLPHENYL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring and the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used in substitution reactions, typically in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}-N’-[(4-METHYLPHENYL)METHYL]ETHANEDIAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-{2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}-N’-[(4-METHYLPHENYL)METHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and signaling pathways . This can result in therapeutic effects, such as improved mood and cognitive function, in conditions like schizophrenia and Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]phenyl}carbamic Acid Ethyl Ester: This compound also features a piperazine ring and has been studied for its neuroprotective effects.
4-(3-(4-Bromophenyl)-5-(2,4-Dimethoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-yl)benzenesulfonamide: Another compound with a benzenesulfonyl group, known for its biological activities.
Uniqueness
N-{2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}-N’-[(4-METHYLPHENYL)METHYL]ETHANEDIAMIDE is unique due to its specific substitution pattern on the piperazine ring and its combination of functional groups, which confer distinct pharmacological properties and potential therapeutic applications .
Properties
Molecular Formula |
C22H28N4O4S |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N'-[(4-methylphenyl)methyl]oxamide |
InChI |
InChI=1S/C22H28N4O4S/c1-18-7-9-19(10-8-18)17-24-22(28)21(27)23-11-12-25-13-15-26(16-14-25)31(29,30)20-5-3-2-4-6-20/h2-10H,11-17H2,1H3,(H,23,27)(H,24,28) |
InChI Key |
OSKKRYLRUSXZOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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